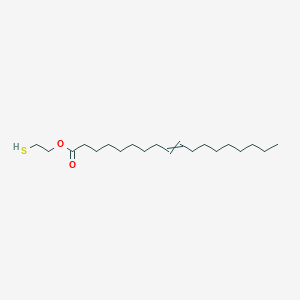

2-Sulfanylethyl octadec-9-enoate

Beschreibung

Eigenschaften

Molekularformel |

C20H38O2S |

|---|---|

Molekulargewicht |

342.6 g/mol |

IUPAC-Name |

2-sulfanylethyl octadec-9-enoate |

InChI |

InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3 |

InChI-Schlüssel |

WEMJWKKJHSZRQT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Sulfanylethyl Octadec 9 Enoate

Chemo-Selective Esterification Approaches

The formation of the ester bond between octadec-9-enoic acid (oleic acid) and 2-sulfanylethanol (2-mercaptoethanol) is a key step in the synthesis of 2-sulfanylethyl octadec-9-enoate (B1201768). Chemo-selectivity is paramount to prevent unwanted side reactions involving the thiol group.

Direct Esterification Catalysis and Optimization Studies

Direct esterification of oleic acid with an alcohol is a common method for producing esters. In the context of synthesizing 2-sulfanylethyl octadec-9-enoate, the challenge lies in selectively acylating the hydroxyl group of 2-sulfanylethanol without significant reaction at the thiol functionality. This can be achieved under acidic conditions where O-acylation is favored. researchgate.net

Optimization of direct esterification reactions often involves studying the influence of various parameters to maximize the yield of the desired ester. Key factors include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. For instance, in the esterification of oleic acid with other alcohols like ethanol (B145695) and trimethylolpropane, researchers have systematically varied these parameters to achieve high conversion rates. researchgate.netuctm.edu Studies on the esterification of oleic acid have shown that optimal temperatures can range from 80°C to 180°C depending on the alcohol and catalyst used. researchgate.netresearchgate.net For example, the esterification of oleic acid and ethanol reached a peak conversion rate of 99.32% at 80°C with a 9:1 molar ratio of ethanol to oleic acid. researchgate.net In another study involving trimethylolpropane, the optimal temperature range was found to be between 105°C and 120°C. uctm.edu

Catalysts play a crucial role in direct esterification. While common acid catalysts like sulfuric acid are effective, they can sometimes lead to side reactions. Alternative catalysts, such as p-toluenesulfonic acid (p-TSA) and ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO4]), have been investigated to improve efficiency and selectivity. uctm.eduiaea.org For the esterification of oleic acid with trimethylolpropane, an optimal catalyst concentration of 1.5 wt.% p-TSA was identified. uctm.edu The use of microwaves has also been explored as a method to accelerate the esterification process. usu.ac.id

Table 1: Optimization of Oleic Acid Esterification with Various Alcohols

| Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethanol | H-type cation exchange resin | 9:1 | 80 | - | 99.32 | researchgate.net |

| Trimethylolpropane | p-TSA | 3.9:1 | 150 | 5 | 91.2 | researchgate.net |

| Pentaerythritol | Sulfuric acid | 4.9:1 | 180 | 6 | 92.7 | researchgate.net |

| Trimethylolpropane | p-TSA | - | 105-120 | - | - | uctm.edu |

| Methanol (B129727) | [BMIM][HSO4] | 9:1 | 87 | 5.2 | 81.2 (yield) | iaea.org |

Transesterification Pathways Involving this compound Precursors

Transesterification offers an alternative route to this compound. This method involves the reaction of a pre-existing ester, such as methyl oleate (B1233923) or ethyl oleate, with 2-sulfanylethanol in the presence of a catalyst. The success of this approach hinges on the ability to shift the reaction equilibrium towards the formation of the desired product, often by removing the lower-boiling alcohol byproduct.

While specific studies on the transesterification to form this compound are not prevalent in the provided search results, the principles of transesterification are well-established. The reaction can be catalyzed by acids, bases, or enzymes. For polyfunctional molecules, chemo-selective transesterification can be challenging. researchgate.net However, in some cases, the reactivity differences between functional groups can be exploited. For instance, in certain systems, the transesterification of phenols is faster than that of aliphatic alcohols. researchgate.net

Investigation of Thia-Michael Addition Reactions for Sulfur-Containing Ester Synthesis

The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, presents a powerful and highly efficient method for forming carbon-sulfur bonds. nih.govacsgcipr.org This reaction is known for its high selectivity and generally proceeds under mild conditions, often catalyzed by weak bases or nucleophiles. nih.gov

In the context of synthesizing sulfur-containing esters, a potential pathway could involve the reaction of a thiol with an α,β-unsaturated ester. The mechanism typically involves the formation of a thiolate anion, which then acts as a nucleophile, attacking the β-carbon of the unsaturated system. mdpi.com This reaction is highly atom-efficient and can be a valuable tool in organic synthesis. acsgcipr.org

While direct application to this compound is not explicitly detailed, the principles suggest a possible retro-synthetic approach where the target molecule could be envisioned as an adduct of a thiol and an unsaturated ester. The versatility of the thia-Michael addition has been demonstrated in various applications, from the synthesis of monomers and dendrimers to surface modifications. nih.gov It is a key reaction in the creation of covalent adaptable networks and has been explored with a variety of catalysts, including organocatalysts and heterogeneous catalysts like Amberlyst® A21. nih.govmdpi.com

Precursor Synthesis and Functional Group Transformations in the Context of this compound

The synthesis of this compound relies on the availability and appropriate functionalization of its two key precursors: octadec-9-enoic acid and 2-sulfanylethanol.

Derivatization Strategies for Octadec-9-enoic Acid Moieties

Octadec-9-enoic acid, or oleic acid, is a readily available monounsaturated fatty acid. nih.govnih.gov Its primary reactive site for esterification is the carboxylic acid group. For the synthesis of this compound, the carboxylic acid can be activated to facilitate ester formation. Common derivatization strategies include conversion to an acyl chloride or anhydride, which are more reactive towards alcohols. However, these methods can be harsh and may not be suitable for reactions involving sensitive functional groups like thiols.

A more direct approach is the esterification of oleic acid itself, as discussed in section 2.1.1. The double bond in the oleic acid chain at the C-9 position is another potential site for functionalization, though for the synthesis of the target compound, this is typically preserved. nih.gov The structure of various esters of octadec-9-enoic acid, such as ethyl oleate and octadecyl oleate, has been well-characterized. nist.govnist.gov

Synthesis and Functionalization of 2-Sulfanylethanol Derivatives

2-Sulfanylethanol, also known as 2-mercaptoethanol (B42355), is a bifunctional molecule containing both a thiol and a primary alcohol. The synthesis of β-hydroxy sulfides, such as those derived from 2-sulfanylethanol, can be achieved through several routes. beilstein-journals.org A common method is the regioselective ring-opening of epoxides with thiols. beilstein-journals.org

The differential reactivity of the thiol and hydroxyl groups in 2-sulfanylethanol is crucial for its selective functionalization. In the context of synthesizing this compound, the aim is the selective esterification of the hydroxyl group. The thiol group can also be a site for various reactions, including oxidation to disulfides or addition to unsaturated systems. beilstein-journals.org The synthesis of various derivatives of 2-sulfanylethanol has been explored in different contexts, for example, in the preparation of maleopimarimides. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The synthesis of this compound can be approached through methods that align with the principles of green chemistry, emphasizing the use of renewable feedstocks, atom economy, and energy-efficient processes. nih.govresearchgate.net Two primary sustainable routes are the photochemical thiol-ene reaction and enzymatic catalysis.

The thiol-ene "click" reaction is a prominent green method for synthesizing this compound. nih.govresearchgate.net This reaction involves the addition of a thiol (2-mercaptoethanol) across the double bond of oleic acid or its esters. nih.govacs.org It is considered a "click" reaction due to its high efficiency, simple reaction conditions, and high yields. nih.gov A key advantage is its frequent implementation under solvent-free conditions, which minimizes waste. acs.orgresearchgate.net The reaction can be initiated by UV irradiation at room temperature, often without the need for a photoinitiator, further enhancing its green credentials. acs.orgresearchgate.net This one-step process is a significant improvement over traditional multi-step methods like epoxidation followed by oxirane ring-opening. nih.gov The use of oleic acid, derived from vegetable oils like sunflower or rapeseed oil, positions this synthesis route within a bio-based and renewable framework. nih.govacs.org

Enzymatic synthesis offers another sustainable pathway, typically involving lipase-catalyzed esterification between oleic acid and 2-mercaptoethanol. nih.gov Lipases are biocatalysts that can operate under mild temperature and pressure conditions, reducing energy consumption. researchgate.net The reaction can often be conducted in non-aqueous or solvent-free systems to shift the equilibrium towards ester formation. researchgate.netnih.gov For instance, lipases such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435®, are highly effective for esterification. nih.govresearchgate.net The use of enzymes enhances the sustainability of the process by providing high selectivity, which reduces the formation of byproducts and simplifies purification. nih.gov

Table 1: Comparison of Green Synthesis Parameters for this compound

| Parameter | Photochemical Thiol-Ene Reaction | Enzymatic Esterification |

| Reactants | Oleic Acid (or its esters), 2-Mercaptoethanol | Oleic Acid, 2-Mercaptoethanol |

| Catalyst/Initiator | UV Irradiation (e.g., 254 nm) nih.gov | Lipase (e.g., Candida antarctica Lipase B) nih.gov |

| Solvent | Often solvent-free acs.orgresearchgate.net | Solvent-free or non-polar organic solvents (e.g., n-hexane) researchgate.netnih.gov |

| Temperature | Room Temperature acs.org | Mild temperatures (e.g., 35-50°C) researchgate.netresearchgate.net |

| Key Advantages | High yield in short time (e.g., 1 hour), one-step reaction, no initiator needed. acs.orgresearchgate.net | High selectivity, catalyst is reusable, mild reaction conditions. nih.govresearchgate.net |

Mechanistic Studies and Kinetic Analysis of this compound Formation

The formation of this compound via the thiol-ene reaction proceeds through a radical chain mechanism. rsc.org The process is typically initiated by the photochemical cleavage of the S-H bond in 2-mercaptoethanol, generating a thiyl radical (RS•).

The mechanism involves two key propagation steps:

Addition: The thiyl radical adds across the C=C double bond of the oleic acid moiety. This addition is reversible and forms a carbon-centered radical intermediate. rsc.org

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another molecule of 2-mercaptoethanol (RSH). This step forms the final product, this compound, and regenerates a thiyl radical, which continues the chain reaction. rsc.org

Kinetic studies of the thiol-ene reaction reveal several important factors. The reaction rate can be influenced by the intensity of UV irradiation, the molar ratio of thiol to alkene, and the presence of a solvent. acs.orgresearchgate.net Optimal yields are often achieved with an excess of the thiol, for example, a thiol-to-ene molar ratio of 3:1, which helps to ensure the efficient trapping of the carbon-centered radical and minimize side reactions like disulfide formation. nih.govacs.org Research has shown that the reaction can be zero-order with respect to the double bond concentration. rsc.org Furthermore, the rate of reaction is affected by the structure of the fatty acid, with higher degrees of polyunsaturation leading to a lower grafting rate of 2-mercaptoethanol. acs.orgresearchgate.net

In enzymatic synthesis, the mechanism follows a different pathway. Lipase-catalyzed esterification typically proceeds via a Ping-Pong Bi-Bi mechanism. nih.gov In this process, the lipase's active site, which contains a catalytic triad (B1167595) (commonly Ser-His-Asp), first reacts with the acyl donor (oleic acid) to form an acyl-enzyme intermediate, releasing water. nih.gov Subsequently, the acyl-enzyme complex reacts with the acyl acceptor (2-mercaptoethanol) to form the ester product and regenerate the free enzyme. A crucial aspect of this mechanism is the enzyme's selectivity. For instance, Candida antarctica Lipase B exhibits a high chemoselectivity for alcohol groups over thiol groups, which is advantageous for directing the esterification to the hydroxyl group of 2-mercaptoethanol rather than its thiol group. nih.gov

Table 2: Investigated Parameters in Mechanistic and Kinetic Studies

| Study Type | Investigated Parameter | Range/Conditions Studied | Observed Effect | Reference |

| Photochemical Thiol-Ene | Thiol/Ene Molar Ratio | 1.2/1 to 5.0/1 | Best yields achieved at a 3/1 ratio. | acs.orgresearchgate.net |

| UV Irradiation Intensity | 0.5 to 15.0 W/cm² | Higher intensity can increase reaction rate. | acs.orgresearchgate.net | |

| Solvent/Double Bond Ratio | 0/1 to 500/1 | Best yields were obtained without a solvent. | acs.orgresearchgate.net | |

| Enzymatic Esterification | Substrate Molar Ratio | 1:5 (Oleic Acid:Ethanol) | High conversion rates achieved with excess alcohol. | nih.gov |

| Temperature | 45 °C | Optimal temperature for high conversion. | nih.gov | |

| Enzyme Selectivity | - | Candida antarctica Lipase B is 105 times more selective for alcohol groups than thiol groups. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization for Research Applications of 2 Sulfanylethyl Octadec 9 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Sulfanylethyl octadec-9-enoate (B1201768). It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of its connectivity and stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all signals in the complex spectrum of 2-Sulfanylethyl octadec-9-enoate. researchgate.netyoutube.comslideshare.net

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the long alkyl chain, identifying adjacent methylene (B1212753) groups, and confirming the coupling between the vinyl protons of the octadec-9-enoate moiety. It would also show the correlation between the two methylene groups of the 2-sulfanylethyl portion.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals of the olefinic protons would correlate with the corresponding sp² hybridized carbon signals, and the methylene protons adjacent to the sulfur and ester functionalities would be linked to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons and for connecting different spin systems. In the case of this compound, HMBC would be critical in confirming the thioester linkage by showing a correlation between the protons on the ethyl group and the carbonyl carbon of the octadec-9-enoate chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. researchgate.net For the octadec-9-enoate portion, NOESY can help confirm the cis (Z) configuration of the double bond, as the two vinyl protons would show a spatial correlation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C=O | - | ~198.0 | HMBC to H-2', H-2 |

| C-9/C-10 | ~5.35 (m) | ~130.0 | COSY to H-8, H-11; HSQC to C-9/C-10; NOESY between H-9 and H-10 |

| C-2' | ~3.10 (t) | ~28.5 | COSY to H-1'; HSQC to C-2'; HMBC to C=O |

| C-1' | ~2.75 (t) | ~31.0 | COSY to H-2'; HSQC to C-1' |

| C-2 | ~2.50 (t) | ~43.0 | COSY to H-3; HSQC to C-2; HMBC to C=O |

| Alkyl Chain (CH₂) | ~1.25-1.60 (m) | ~22.0-34.0 | COSY correlations along the chain |

| CH₃ | ~0.88 (t) | ~14.0 | COSY to adjacent CH₂ |

Dynamic NMR (DNMR) spectroscopy is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotations. libretexts.orgyoutube.com In this compound, DNMR could be employed to investigate the rotational barrier around the C-S bond of the thioester group. acs.org

At lower temperatures, the rotation around this bond may be slow enough to result in distinct NMR signals for conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the activation energy for this rotational process. This information provides valuable insights into the conformational flexibility and energetic landscape of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling in Research

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. For this compound, MS/MS would involve isolating the molecular ion or a protonated molecule and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide a wealth of structural information.

Key fragmentation pathways would likely include:

Cleavage of the thioester bond, leading to the formation of an acylium ion corresponding to the octadec-9-enoyl moiety and a fragment representing the 2-sulfanylethyl portion.

Fragmentation along the alkyl chain, resulting in a series of characteristic losses of alkyl fragments.

Rearrangement reactions, which are common in the mass spectrometry of long-chain esters. researchgate.net

By carefully analyzing the masses of the fragment ions, the structure of the parent molecule can be confirmed, and the fragmentation pathways can be mapped. This is invaluable for identifying unknown reaction byproducts or degradation products in research samples.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 265.25 | [CH₃(CH₂)₇CH=CH(CH₂)₇CO]⁺ | Cleavage of the C-S bond |

| 77.03 | [HSCH₂CH₂]⁺ | Cleavage of the C-S bond with hydrogen transfer |

| Variable | [CₙH₂ₙ₊₁]⁺ | Cleavage along the alkyl chain |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For a synthetic compound like this compound (C₂₀H₃₈O₂S), HRMS is crucial for confirming its successful synthesis and purity. The experimentally determined exact mass should match the theoretically calculated mass within a few parts per million (ppm).

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Ion (e.g., [M+H]⁺) | Calculated Exact Mass of Ion |

|---|---|---|---|

| C₂₀H₃₈O₂S | 342.26435 | [C₂₀H₃₉O₂S]⁺ | 343.27218 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.comus.es These techniques are highly sensitive to the presence of specific functional groups and can provide information about intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov

For this compound, FT-IR and Raman spectroscopy would be used to identify and characterize its key functional groups:

Thioester C=O Stretch: The carbonyl stretching vibration of the thioester group is a strong and characteristic band in the IR spectrum, typically appearing in the region of 1680-1650 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic environment and conformation of the molecule.

C-S Stretch: The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹.

C=C Stretch: The stretching vibration of the cis-disubstituted double bond in the oleate (B1233923) chain would be expected to show a band around 1655-1645 cm⁻¹ in the Raman spectrum.

C-H Stretches: The aliphatic C-H stretching vibrations of the long alkyl chain will give rise to strong bands in the 3000-2800 cm⁻¹ region. The C-H stretching of the vinyl protons will appear just above 3000 cm⁻¹.

By analyzing the positions and intensities of these vibrational bands, researchers can confirm the presence of the expected functional groups and gain insights into the molecular structure.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Thioester C=O | Stretching | 1680-1650 | Strong (IR) / Medium (Raman) |

| Alkene C=C | Stretching | 1655-1645 | Weak (IR) / Strong (Raman) |

| Alkyl C-H | Stretching | 3000-2840 | Strong (IR & Raman) |

| Vinyl C-H | Stretching | 3020-3000 | Medium (IR & Raman) |

| C-S | Stretching | 800-600 | Weak (IR) / Medium (Raman) |

Hyphenated Chromatographic Techniques for Quantitative Analysis in Complex Research Matrices

Hyphenated techniques are powerful analytical tools that combine a separation method with a spectroscopic detection method, offering enhanced capabilities for the analysis of complex mixtures. nih.gov For a compound like this compound, which possesses both a long alkyl chain and a reactive thiol group, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC) are particularly well-suited for its detailed characterization and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the high boiling point and potential for thermal instability of long-chain esters and the reactive nature of the sulfanyl (B85325) group, direct analysis of this compound by GC-MS is challenging. Therefore, a critical step in the analytical workflow is derivatization. The primary purpose of derivatization in this context is to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. mdpi.com For the sulfanyl (-SH) group present in the molecule, several derivatization strategies can be employed to enhance its detectability and improve chromatographic behavior. nih.govnih.gov

One common approach is alkylation, for instance, using pentafluorobenzyl bromide (PFBBr). This reagent reacts with the thiol group to form a stable thioether derivative that is more volatile and exhibits excellent electron-capturing properties, leading to high sensitivity in mass spectrometric detection, particularly with negative chemical ionization. nih.gov Another potential derivatization agent is ethyl propiolate (ETP), which reacts with thiols under alkaline conditions to form a stable adduct. mdpi.com

Following derivatization, the sample is introduced into the GC system. The separation is typically performed on a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A temperature-programmed oven is used to elute the derivatized analyte, which is then ionized and detected by the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, providing structural information and a unique fingerprint for the analyte.

A hypothetical GC-MS analysis of a derivatized this compound would yield a chromatogram with a distinct peak corresponding to the derivative at a specific retention time. The mass spectrum of this peak would exhibit a characteristic molecular ion and fragmentation pattern, allowing for its unambiguous identification and quantification.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) nih.gov |

| Carrier Gas | Helium at a constant flow of 1 mL/min nih.gov |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range | m/z 50-650 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Table 2: Illustrative Quantitative GC-MS Data for a Derivatized Analyte in a Research Sample

| Sample ID | Analyte Concentration (ng/mL) | Peak Area | Retention Time (min) |

| Standard 1 | 10 | 25,430 | 18.52 |

| Standard 2 | 50 | 128,910 | 18.51 |

| Standard 3 | 100 | 255,670 | 18.53 |

| Research Sample A | 35.7 | 91,245 | 18.52 |

| Research Sample B | 78.2 | 199,870 | 18.51 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization. nih.govnih.gov This technique is particularly advantageous for analyzing complex biological or environmental samples where the analyte may be present at low concentrations. researchgate.net

The separation is typically achieved using reversed-phase liquid chromatography (RPLC) on a C18 or C8 column. A gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed to separate the analyte from other matrix components. nih.govresearchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that usually produces an abundant protonated molecule [M+H]+ or other adduct ions, with minimal fragmentation. researchgate.net This allows for the determination of the molecular weight of the analyte. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used. In this mode, the molecular ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling accurate quantification even in complex matrices. nih.govresearchgate.net

Table 3: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| MS/MS Transition | e.g., Precursor ion [M+H]+ -> Product ion |

Table 4: Example Quantitative LC-MS/MS Data for this compound in a Research Matrix

| Sample ID | Analyte Concentration (µg/L) | Peak Area (MRM) | Retention Time (min) |

| Calibration 1 | 1 | 8,950 | 7.8 |

| Calibration 2 | 10 | 88,760 | 7.8 |

| Calibration 3 | 50 | 450,120 | 7.8 |

| Research Extract 1 | 8.5 | 75,980 | 7.9 |

| Research Extract 2 | 23.1 | 205,430 | 7.8 |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. youtube.comnih.gov SFC bridges the gap between gas and liquid chromatography and is particularly effective for the separation and purification of non-polar to moderately polar compounds, such as lipids and esters. mdpi.com A key advantage of SFC is the use of environmentally benign CO2, which reduces the consumption of organic solvents. technologynetworks.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to traditional HPLC. youtube.com

For the purification of this compound from a research mixture, SFC can be a powerful tool. The separation can be performed on a variety of stationary phases, with C18 or diol columns being common choices for lipid-like molecules. acs.org A co-solvent, such as methanol (B129727) or ethanol (B145695), is often added to the supercritical CO2 to modify the polarity of the mobile phase and enhance the elution of the analyte. The composition of the mobile phase, along with pressure and temperature, can be precisely controlled to optimize the separation. nih.gov

When coupled with a mass spectrometer (SFC-MS), this technique allows for the identification and collection of the purified analyte. This is particularly useful in research settings where isolation of the compound of interest is required for further structural elucidation or biological testing.

Table 5: Illustrative SFC Parameters for the Purification of this compound

| Parameter | Value |

| SFC System | |

| Column | e.g., Trefoil AMY1, 3.0 x 150 mm, 2.5 µm acs.org |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 40% B over 8 min |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | Mass Spectrometer or UV Detector |

Theoretical and Computational Chemistry Studies on 2 Sulfanylethyl Octadec 9 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which dictates its stability and reaction pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energy and shape of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 2-sulfanylethyl octadec-9-enoate (B1201768), the HOMO is expected to be localized around the sulfur atom and the pi-bond of the oleate (B1233923) chain, which are the regions with the highest electron density. The LUMO is likely centered on the electrophilic carbonyl carbon of the thioester group. Nucleophiles would preferentially attack this carbonyl carbon, a common reaction pathway for esters and thioesters.

DFT calculations also provide a map of the electrostatic potential and partial charges on each atom. This charge distribution analysis would likely confirm the electrophilic nature of the carbonyl carbon and the nucleophilic character of the sulfur atom.

Table 1: Predicted Atomic Charges using DFT for Key Atoms in 2-Sulfanylethyl octadec-9-enoate (Illustrative) (Note: These are hypothetical values based on typical results for similar functional groups, as specific data for this compound is not available.)

| Atom | Functional Group | Predicted Partial Charge (e) |

| Carbonyl Carbon (C=O) | Thioester | +0.4 to +0.6 |

| Carbonyl Oxygen (C=O) | Thioester | -0.4 to -0.6 |

| Sulfur (S) | Thioester | -0.1 to +0.1 |

| Alpha-Carbon to S | Ethyl Thiol | -0.1 to -0.2 |

Thioesters are known to be more reactive towards nucleophilic acyl substitution than their oxygen-ester counterparts. Computational studies on various thioesters have explored the mechanisms of key reactions like hydrolysis and aminolysis. acs.orgresearchgate.nettandfonline.com These reactions typically proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.nettandfonline.com

Computational thermodynamics can be used to calculate the change in Gibbs free energy (ΔG) for these reactions, indicating whether the reaction is spontaneous. Kinetic simulations can model the reaction pathway and determine the activation energy, which governs the reaction rate. For this compound, such calculations would likely show that reactions at the thioester group are thermodynamically favorable. Kinetic studies could elucidate the transition state structures and energy barriers, providing a deeper understanding of its reactivity compared to other esters. nih.gov

Molecular Dynamics (MD) Simulations of Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational flexibility and non-covalent interactions.

Simulations show that the single bonds along the acyl chain are predominantly in the lower-energy trans conformation, although transient gauche conformations contribute to the chain's flexibility. nih.gov The mobility of the carbon atoms generally increases from the ester linkage towards the terminal methyl group, with a notable decrease in flexibility around the rigid C9=C10 double bond. nih.gov This results in a conformational landscape dominated by extended and bent structures. nih.gov

Table 2: Representative Dihedral Angle Distribution in Oleate Chains from MD Simulations (Source: Adapted from studies on cholesteryl oleates nih.gov)

| Dihedral Angle (Carbon Atoms) | Predominant Conformation | Percentage of Trans Conformation |

| C3-C4-C5-C6 | Trans | ~70-75% |

| C7-C8-C9-C10 | - (Affected by double bond) | - |

| C11-C12-C13-C14 | Trans | ~70-75% |

MD simulations are ideal for studying how this compound interacts with its environment. For instance, simulations could model its behavior at an oil-water interface, in a lipid bilayer, or adsorbed onto a solid surface. In an aqueous environment, the molecule would orient itself with the polar thioester head group interacting with water and the nonpolar oleate tail avoiding it. researchgate.net

These simulations can quantify important properties such as the diffusion coefficient, which describes the molecule's mobility within a medium, and the potential of mean force, which maps the energy landscape of its interaction with a surface or another molecule. Studies on related oleate systems have calculated diffusion coefficients to be on the order of 2x10⁻⁹ cm²/s in a lipid environment. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Normal coordinate analysis and DFT calculations can predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.gov For this compound, a strong absorption band for the C=O stretching vibration of the thioester group would be predicted. Studies on simple thioesters like S-methyl thioacetate (B1230152) show this band appears around 1680-1700 cm⁻¹. nih.govresearchgate.net The C-S bond stretching frequency is typically weaker and appears at a lower wavenumber.

Quantum mechanical calculations, as well as modern machine learning algorithms, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. nih.gov For this compound, the proton (¹H) and carbon (¹³C) NMR spectra would have characteristic signals that can be predicted. For example, the protons on the carbons adjacent to the sulfur atom and the carbonyl group would be shifted downfield due to the electron-withdrawing effects of these groups. youtube.com The olefinic protons at the C9 and C10 positions would appear in a distinct region around 5.3 ppm. youtube.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are estimated values based on typical shifts for thioesters and oleates, as specific data for this compound is not available. youtube.com)

| Atom/Group | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (terminal) | Alkyl | ~0.9 | ~14 |

| -(CH₂)n- (chain) | Alkyl | ~1.2-1.6 | ~22-32 |

| -CH₂-C=O | Alpha to Carbonyl | ~2.2-2.5 | ~40-45 |

| -CH=CH- | Olefinic | ~5.3-5.4 | ~128-132 |

| C=O | Thioester Carbonyl | - | ~195-200 |

| -S-CH₂- | Alpha to Sulfur | ~2.9-3.1 | ~28-33 |

| -CH₂-S- | Beta to Sulfur | ~2.6-2.8 | ~35-40 |

Biochemical Transformations and Enzymatic Interactions of 2 Sulfanylethyl Octadec 9 Enoate Non Human/non Clinical Focus

Biocatalytic Synthesis and Degradation Pathways Involving 2-Sulfanylethyl octadec-9-enoate (B1201768)

Biocatalysis offers an environmentally favorable approach for the synthesis and modification of thioesters, utilizing enzymes to perform specific transformations under mild conditions. mdpi.comnewschool.edu

The synthesis of thioesters like 2-Sulfanylethyl octadec-9-enoate can be efficiently achieved through lipase-catalyzed reactions. Lipases, which are typically involved in the hydrolysis of fats, can be used for synthesis in non-aqueous or micro-aqueous environments. The formation of a thioester bond from oleic acid and 2-mercaptoethanol (B42355) can proceed via direct esterification or transesterification.

In direct esterification, a lipase (B570770) facilitates the condensation of the carboxylic acid and the thiol, with the removal of water to drive the reaction forward. wikipedia.org More commonly, transesterification (or alcoholysis) is employed, where an activated acyl donor, such as a vinyl ester of oleic acid, reacts with the thiol. mdpi.comresearchgate.net Lipase TL IM from Thermomyces lanuginosus has proven effective in catalyzing the transesterification of various thiols with vinyl esters, achieving high conversion rates under mild conditions (e.g., 50°C). mdpi.comresearchgate.net The reaction mechanism involves the formation of an acyl-enzyme intermediate at the lipase's active site, which is then attacked by the nucleophilic sulfur atom of the thiol to release the thioester product.

Conversely, the hydrolysis of the thioester bond in this compound would be catalyzed by thioesterases or lipases in an aqueous environment, yielding oleic acid and 2-mercaptoethanol. The rate of hydrolysis for thioesters is generally higher than for their corresponding oxygen esters. nih.gov

In a model system for thio wax ester biosynthesis, the wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter sp. strain ADP1 was shown to utilize 1-hexadecanethiol (B1214605) as a substrate, demonstrating that acyltransferases can produce thioesters from acyl-CoA donors and thiols. nih.gov This suggests a potential biosynthetic route for this compound using oleoyl-CoA as the acyl donor.

Table 1: Examples of Lipase-Mediated Thioester Synthesis in Model Systems This table presents data from analogous systems to infer the potential synthesis of this compound.

| Enzyme | Acyl Donor | Thiol Substrate | Reaction Type | Optimal Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Lipozyme TL IM | Vinyl Laurate | Benzyl Mercaptan | Transesterification | 50°C, DMSO | 88% Conversion | mdpi.com |

| Lipozyme TL IM | Vinyl Esters | 4-Methylbenzyl Mercaptan | Transesterification | 50°C, 30 min | 96% Conversion | researchgate.net |

| WS/DGAT | Palmitoyl-CoA | 1-Hexadecanethiol | Acyl-transfer | In vitro assay | ~10% relative activity vs. alcohol | nih.gov |

| Lipozyme® RM IM | Camellia seed oil | Glycerol | Hydrolysis/Esterification | 60°C, 24 h | 87% Hydrolysis | researchgate.net |

Beyond simple synthesis and hydrolysis, the functional groups of this compound can undergo other enzymatic transformations. The thioester linkage is particularly important in transthioesterification reactions, a common enzymatic strategy for transferring acyl groups. libretexts.org In this process, the oleoyl (B10858665) group of this compound could be transferred to a cysteine residue in an enzyme's active site, forming a new, enzyme-bound thioester intermediate. libretexts.org This is a key step in the mechanism of enzymes like monoacylglycerolacyltransferase, which precedes the final transfer of the fatty acyl group to an alcohol. libretexts.org

The enzyme succinyl-CoA:3-ketoacid coenzyme A transferase provides a well-studied example of thioester exchange. The enzyme forms a covalent intermediate with Coenzyme A (a complex thiol), which can then react with other thiols, demonstrating the enzymatic principle of thiol-thioester exchange at an active site. nih.gov

The unsaturated oleoyl moiety is also subject to enzymatic modification. Enzymes such as hydratases can add water across the double bond, while monooxygenases could potentially epoxidize the C9=C10 double bond, a strategy seen in some microbial degradation pathways for aromatic compounds that proceed via CoA thioester intermediates. nih.govnih.gov

Microbial Metabolism and Biodegradation Mechanisms of this compound (Non-Human Systems)

The biodegradation of this compound in microbial systems would likely involve the separate catabolism of its two constituent parts: the oleic acid chain and the 2-mercaptoethanol moiety. Thioesterases would first hydrolyze the molecule to release these components.

Aerobic Degradation: In an aerobic environment, the released oleic acid would be activated to oleoyl-CoA. This activated fatty acid then undergoes β-oxidation, a cyclical four-step process that sequentially shortens the acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each cycle. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2. The 2-mercaptoethanol component would likely be oxidized, first to 2-hydroxyethanesulfonic acid (isethionate) and subsequently metabolized.

Anaerobic Degradation: Under anaerobic conditions, the degradation is more complex. The general strategy for activating hydrocarbons or fatty acids often involves an initial addition reaction. For molecules with a methyl group, like toluene, this involves the addition of fumarate (B1241708). nih.gov For an unsaturated fatty acid like oleic acid, the pathway could involve initial saturation of the double bond or direct entry into a modified β-oxidation pathway. The degradation of aromatic compounds under anoxic conditions proceeds by first forming a coenzyme A (CoA) thioester, followed by reduction of the ring. nih.gov A similar strategy could apply to the oleate (B1233923) chain. The sulfate-reducing enrichment culture that degrades 2-methylnaphthalene (B46627) does so by adding fumarate to the methyl group, forming intermediates like naphthyl-2-methyl-succinic acid before further breakdown. nih.gov

While specific degradation products for this compound are not documented, likely intermediates can be predicted based on established metabolic pathways.

Hydrolysis of the parent compound would yield:

Oleic acid

2-mercaptoethanol

Subsequent aerobic degradation of oleic acid via β-oxidation would produce a series of acyl-CoA intermediates, each two carbons shorter than the last, along with acetyl-CoA.

Table 2: Hypothetical Intermediates in the Aerobic β-Oxidation of Oleic Acid (from this compound)

| Step | Intermediate Name | Chemical Formula (Acyl Chain) | Notes |

|---|---|---|---|

| 0 | Oleoyl-CoA | C18:1-CoA | Initial substrate after activation. |

| 1 | 3-Hydroxyoleoyl-CoA | C18:1-CoA | Hydration of the double bond (isomerase may be required). |

| 2 | Hexadecenoyl-CoA | C16:1-CoA | After first round of β-oxidation. |

| 3 | Tetradecenoyl-CoA | C14:1-CoA | After second round of β-oxidation. |

| 4 | Dodecenoyl-CoA | C12:1-CoA | After third round of β-oxidation. |

| ... | ... | ... | Pathway continues until the chain is fully degraded. |

| Final | Acetyl-CoA | C2-CoA | Enters the Citric Acid Cycle. |

In anaerobic cultures, the initial products could involve adducts with molecules like fumarate, as seen in the degradation of other hydrocarbons. nih.gov For example, the degradation of 2-methylnaphthalene by sulfate-reducing bacteria yields products such as naphthyl-2-methyl-succinic acid and various reduced naphthoic acid derivatives. nih.gov

Fundamental Interactions with Model Biological Macromolecules in Vitro (e.g., Enzyme Active Sites, not drug targets)

Thioesters are defined by their interaction with biological macromolecules, particularly enzymes. The reactivity of the thioester bond is central to its biological function. nih.govnih.gov Compared to oxygen esters, the thioester carbonyl carbon is more electrophilic, making it more susceptible to nucleophilic attack by amines and thiols, yet it remains relatively stable against hydrolysis by water at neutral pH. nih.gov

A key interaction is the formation of a covalent acyl-enzyme intermediate. In many acyltransferase enzymes, the acyl group from a thioester like acyl-CoA is first transferred to a cysteine or serine residue in the enzyme's active site. libretexts.org This transthioesterification or transesterification step forms a temporary covalent bond between the enzyme and the substrate's acyl group. libretexts.org

Studies on succinyl-CoA:3-ketoacid coenzyme A transferase reveal the importance of non-covalent interactions in catalysis. The binding energy from the interaction of the enzyme with the non-reacting portions of the coenzyme A molecule is used to stabilize the reaction's transition state, leading to a rate acceleration of approximately 3 x 10^12 compared to a short-chain analog. nih.gov This demonstrates that the entire structure of a thioester substrate, not just the reactive bond, is critical for its interaction with an enzyme active site. The binding energy effectively overcomes the unfavorable thermodynamics of forming a strained conformation necessary for catalysis. nih.gov

Thioesters are also the core reactive species in the active sites of large multifunctional enzymes like polyketide synthases and nonribosomal peptide synthetases, where they facilitate complex condensation reactions to build natural products. nih.gov

Environmental Persistence and Transformation of 2 Sulfanylethyl Octadec 9 Enoate

Hydrolysis Kinetics and Mechanisms in Various Aquatic Environments

There is no published research on the hydrolysis kinetics and mechanisms of 2-Sulfanylethyl octadec-9-enoate (B1201768) in various aquatic environments. To assess its persistence in water, studies would be required to determine its rate of hydrolysis under a range of pH, temperature, and water matrix conditions (e.g., freshwater, saltwater). The expected mechanism would involve the cleavage of the thioester bond, yielding oleic acid and 2-mercaptoethanol (B42355). The rate of this reaction is known to be pH-dependent for other thioesters, but specific rate constants (k) and half-life (t½) values for 2-Sulfanylethyl octadec-9-enoate are not available.

Illustrative Data Table for Hydrolysis Kinetics (Hypothetical) This table illustrates the type of data needed and is not based on actual experimental results for this compound.

Interactive Table: Hypothetical Hydrolysis Rate Constants

| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (days) |

| 5 | 25 | Data Not Available | Data Not Available |

| 7 | 25 | Data Not Available | Data Not Available |

| 9 | 25 | Data Not Available | Data Not Available |

Photodegradation Pathways and Products under Simulated Environmental Conditions

No studies concerning the photodegradation pathways and products of this compound under simulated environmental conditions have been identified. Research in this area would involve exposing the compound to simulated sunlight in aqueous solutions or on surfaces to identify the quantum yield, degradation rate, and transformation products. It is plausible that photodegradation could occur at the double bond of the oleic acid moiety or through reactions involving the thioester linkage, but without experimental data, the specific pathways and products remain unknown.

Biodegradation Kinetics and Pathways in Soil and Sediment Matrices

Specific data on the biodegradation kinetics and pathways of this compound in soil and sediment are not available in the scientific literature. To determine its fate in these matrices, studies compliant with established guidelines (e.g., OECD 301, 307, 308) would be necessary. Such research would quantify the rate of mineralization (conversion to CO₂) and identify the metabolic pathways and intermediate products. Fatty acid esters are generally considered biodegradable; however, the specific influence of the thioester group on microbial degradation rates for this compound has not been studied.

Illustrative Data Table for Biodegradation (Hypothetical) This table illustrates the type of data needed and is not based on actual experimental results for this compound.

Interactive Table: Hypothetical Biodegradation Data

| Matrix | Test Guideline | Result | Half-life (DT₅₀) (days) |

| Soil | OECD 301 | Data Not Available | Data Not Available |

| Sediment (Aerobic) | OECD 308 | Data Not Available | Data Not Available |

| Sediment (Anaerobic) | OECD 308 | Data Not Available | Data Not Available |

Sorption and Desorption Behavior in Environmental Compartments

There is no published information on the sorption and desorption behavior of this compound in environmental compartments like soil and sediment. Determining the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is essential for predicting the mobility and bioavailability of the compound. Due to its long alkyl chain, it is expected to be hydrophobic and exhibit significant sorption to organic matter in soil and sediment. However, empirical measurements are required to establish specific Koc values and to understand the influence of soil/sediment properties (e.g., organic carbon content, clay content, pH) on its partitioning behavior.

Illustrative Data Table for Sorption Coefficients (Hypothetical) This table illustrates the type of data needed and is not based on actual experimental results for this compound.

Interactive Table: Hypothetical Sorption Data

| Soil Type | Organic Carbon (%) | K_d (L/kg) | K_oc (L/kg) |

| Sandy Loam | 1.5 | Data Not Available | Data Not Available |

| Clay Loam | 3.0 | Data Not Available | Data Not Available |

| Silt Loam | 2.2 | Data Not Available | Data Not Available |

Potential Academic Applications and Material Science Perspectives of 2 Sulfanylethyl Octadec 9 Enoate

Use as a Building Block in Polymer Synthesis and Modification (Academic Focus)

The presence of a terminal thiol group and an internal carbon-carbon double bond makes 2-Sulfanylethyl octadec-9-enoate (B1201768) a versatile monomer and modifying agent in polymer chemistry. These functional groups are amenable to several efficient and orthogonal chemical transformations, allowing for the design of a wide array of polymeric materials.

The thiol-ene reaction is a powerful and widely utilized "click chemistry" process in polymer science. wikipedia.org This reaction, which involves the addition of a thiol across a double bond, can be initiated by radicals (often via photopolymerization) or catalyzed by bases/nucleophiles. wikipedia.orgrsc.org The thiol-ene reaction is characterized by high efficiency, high yields, stereoselectivity, and a lack of significant byproducts, making it an ideal method for creating well-defined polymer structures. wikipedia.orgnih.gov

2-Sulfanylethyl octadec-9-enoate is a prime candidate for use in thiol-ene polymerization systems. The thiol group can react with a variety of ene-functionalized comonomers or crosslinkers, while the oleate (B1233923) double bond can react with other thiol-containing molecules. This dual reactivity allows for its incorporation into various polymer architectures. For instance, it could be used in step-growth polymerizations to create linear or cross-linked poly(thioether)s. mdpi.com The reaction's efficiency allows for the formation of uniform polymer networks with controlled properties. wikipedia.org Furthermore, the thiol-ene reaction can be performed under mild conditions, including in aqueous solutions, which is beneficial for synthesizing biocompatible materials. rsc.org

The versatility of thiol-ene chemistry has been demonstrated in the synthesis of diverse polymer structures, including dendrimers and star polymers, and for surface patterning and modification. wikipedia.org By incorporating this compound into these systems, researchers could introduce the flexibility and hydrophobicity of the C18 oleate chain into the final material.

Beyond direct polymerization, this compound can serve as a platform for the synthesis of more complex, functionalized monomers. The thiol group can be selectively reacted to introduce a wide range of chemical moieties, thereby tailoring the properties of the resulting polymers. For example, the thiol could be used to attach chromophores, bioactive molecules, or other polymer chains.

The oleate portion of the molecule imparts flexibility and hydrophobicity. Polymers incorporating this long alkyl chain would likely exhibit lower glass transition temperatures and increased solubility in nonpolar solvents. These properties could be advantageous in applications such as coatings, adhesives, and elastomers. Research on polymers derived from tall oil fatty acids has shown that a wide range of thermal and mechanical properties can be achieved, with glass transition temperatures varying significantly based on the polymer structure. nih.gov

The synthesis of polymers with specific functionalities is a cornerstone of modern material science. mdpi.comresearchgate.netsc.edu The ability to modify this compound prior to polymerization opens up possibilities for creating materials with precisely controlled chemical and physical properties.

Interfacial Chemistry and Surfactancy Studies (Fundamental Principles)

The amphiphilic character of this compound, with its hydrophilic thiol headgroup and a long hydrophobic oleate tail, suggests its potential utility in the study of interfacial phenomena and as a surfactant.

Amphiphilic molecules can spontaneously self-assemble in solution and at interfaces to form a variety of ordered structures, such as micelles, vesicles, and thin films. mdpi.com The study of the self-assembly of novel amphiphiles like this compound is of fundamental scientific interest. The balance between the hydrophilic thiol group and the hydrophobic oleate chain would govern its self-assembly behavior.

In aqueous solutions, it is expected to form micelles above a certain critical micelle concentration (CMC). The size and shape of these micelles would depend on factors such as concentration, temperature, and the presence of salts. The study of such systems provides insights into the fundamental principles of molecular self-organization.

At air-water or solid-liquid interfaces, this compound could form monolayers. The thiol group provides a means for strong interaction with certain surfaces, such as gold, allowing for the formation of well-ordered self-assembled monolayers (SAMs). The oleate chains would then form a hydrophobic outer layer. The study of these thin films is crucial for applications in areas like surface modification, nanopatterning, and biosensors.

Surfactants are essential for the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another. nih.gov The amphiphilic nature of this compound suggests it could function as an emulsifier, stabilizing oil-in-water or water-in-oil emulsions. The effectiveness of a surfactant is often related to its hydrophilic-lipophilic balance (HLB). The properties of polyglyceryl-2 oleate, for instance, show that by modifying the hydrophilic and lipophilic parts of a molecule, a wide range of HLB values can be achieved to suit various applications. chembk.com

In an academic setting, this compound could be used as a model surfactant to study the principles of emulsion formation and stabilization. The presence of the thiol group offers a reactive handle for further modification, which could be used to investigate how changes in the headgroup structure affect emulsification properties. For example, the thiol could be oxidized or reacted with other molecules to alter its hydrophilicity. Studies on other oleate-based surfactants have demonstrated their potential in forming stable nanoemulsions for various applications. nih.gov The ability of surfactants to self-assemble can also influence the mechanical properties of gels and other soft materials. researchgate.net

Lubrication Science at the Molecular Level (Mechanism-Oriented Research)

The long alkyl chain and the presence of a sulfur atom in this compound make it an interesting candidate for fundamental research in lubrication science.

Sulfur-containing compounds are widely used as extreme pressure (EP) and anti-wear (AW) additives in lubricants. nih.gov They function by reacting with metal surfaces under conditions of high temperature and pressure to form a protective surface film, often an iron sulfide (B99878) layer, which prevents direct metal-to-metal contact and reduces wear. nih.gov The long oleate chain in this compound could contribute to the formation of a robust boundary lubricating film through van der Waals interactions between the alkyl chains. nih.gov

Mechanism-oriented research could focus on understanding how the molecular structure of this compound influences its tribological performance. Studies on similar molecules like ethyl oleate have shown that they can improve the lubricity of fuels. portalabpg.org.brresearchgate.net The presence of the thiol group provides a specific point of interaction with metal surfaces, potentially leading to a different film formation mechanism compared to traditional sulfurized fats or esters.

Advanced surface analysis techniques and molecular dynamics simulations could be employed to investigate the adsorption of this compound on metal surfaces and the chemical and physical transformations it undergoes under tribological stress. This fundamental understanding is crucial for the rational design of new and more effective lubricant additives. Research on the nano-frictional properties of oleic acid and its esters has highlighted the complex relationship between molecular structure, shear, and boundary film formation. mytribos.org

Future Research Directions and Emerging Challenges in 2 Sulfanylethyl Octadec 9 Enoate Studies

Development of Novel Green and Sustainable Synthetic Routes and Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 2-Sulfanylethyl octadec-9-enoate (B1201768) should prioritize the development of green and sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research areas include:

Enzymatic Catalysis: The use of lipases and other enzymes as catalysts for the esterification of oleic acid with 2-mercaptoethanol (B42355) presents a highly promising green alternative to traditional chemical methods. Research should focus on identifying robust enzymes that can efficiently catalyze this reaction under mild conditions, potentially in solvent-free systems or green solvents.

Heterogeneous Catalysis: The development of solid acid or base catalysts could offer significant advantages in terms of catalyst reusability and simplification of purification processes. Investigating various porous materials, such as zeolites or functionalized resins, as catalysts for this thioesterification reaction is a key research avenue.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The adaptation of synthetic routes for 2-Sulfanylethyl octadec-9-enoate to flow chemistry systems represents a significant step towards more sustainable production.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy, aiming for processes that generate minimal byproducts.

A comparative overview of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Route | Catalyst Type | Potential Advantages | Research Challenges |

|---|---|---|---|

| Enzymatic Esterification | Lipases | High selectivity, mild reaction conditions, biodegradable catalyst | Enzyme stability and cost, potential for product inhibition |

| Heterogeneous Catalysis | Solid acids/bases | Catalyst reusability, simplified workup | Catalyst deactivation, mass transfer limitations |

| Flow Chemistry | Various (enzymatic or heterogeneous) | Precise process control, enhanced safety, scalability | Initial setup cost, potential for clogging |

Advanced Multi-Scale Computational Modeling of Complex Systems Involving the Compound

Computational modeling offers a powerful tool to predict and understand the behavior of this compound at various levels of complexity, from the molecular to the macroscopic. Future research should leverage advanced computational techniques to elucidate its properties and interactions.

Key research areas include:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of this compound, its interactions with solvents, and its behavior at interfaces. This can be particularly valuable for understanding its potential applications in areas such as lubrication or as a surfactant.

Quantum Mechanical (QM) Calculations: QM methods can be employed to accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical stability and for designing novel reactions.

Coarse-Grained (CG) Modeling: For studying large-scale phenomena, such as self-assembly or interactions with biological membranes, CG modeling can provide a computationally efficient approach to bridge the gap between molecular-level detail and macroscopic behavior.

Predictive Modeling of Properties: The development of quantitative structure-property relationship (QSPR) models can enable the prediction of key physical and chemical properties of this compound and related compounds, accelerating the design of new molecules with desired characteristics.

Integration of Omics Technologies for Comprehensive Environmental Biodegradation Research

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. The integration of various "omics" technologies can provide a comprehensive picture of its biodegradation pathways and the microorganisms involved. caister.comnih.govresearchgate.netfrontiersin.orgnih.gov

Key research approaches are outlined in Table 2.

Table 2: Application of Omics Technologies in Biodegradation Studies of this compound

| Omics Technology | Research Focus | Expected Outcomes |

|---|---|---|

| Metagenomics | Identification of microbial communities and genes involved in the degradation of the compound in various environments (e.g., soil, water). | A catalog of potential degrading microorganisms and key enzymes (e.g., esterases, oxidoreductases). |

| Metatranscriptomics | Analysis of gene expression in microbial communities upon exposure to the compound. | Identification of actively transcribed genes and metabolic pathways involved in the initial stages of biodegradation. |

| Metaproteomics | Study of the protein expression profiles of microbial communities in the presence of the compound. | Confirmation of the functional enzymes responsible for the breakdown of the thioester bond and the fatty acid chain. |

This integrated omics approach will not only reveal the mechanisms of biodegradation but also help in the development of bioremediation strategies for environments potentially contaminated with this compound. caister.com

Exploration of New Material Science Paradigms Based on its Unique Structural Features

The unique combination of a long, flexible alkyl chain and a reactive thioester group in this compound makes it an interesting candidate for the development of novel materials.

Future research in material science could focus on:

Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to create self-assembled structures such as micelles, vesicles, or monolayers. These structures could find applications in drug delivery, nanotechnology, or as templates for the synthesis of nanomaterials.

Thiol-Ene and Thiol-Yne Chemistry: The thiol group, which can be regenerated from the thioester, can participate in "click" chemistry reactions like thiol-ene and thiol-yne coupling. This opens up possibilities for the development of novel polymers, hydrogels, and surface coatings with tunable properties.

Stimuli-Responsive Materials: The thioester bond can be susceptible to cleavage under specific conditions (e.g., changes in pH or redox potential). This property could be harnessed to create stimuli-responsive materials that release a payload or change their properties in response to an external trigger.

Corrosion Inhibitors: The sulfur atom in the thioester group can exhibit strong interactions with metal surfaces. This suggests that this compound and its derivatives could be investigated as potential corrosion inhibitors for various metals and alloys.

Interdisciplinary Research Opportunities with Bio-Inorganic Chemistry and Catalysis

The presence of a sulfur atom in this compound provides a rich platform for interdisciplinary research at the interface of organic chemistry, biology, and inorganic chemistry. Thioesters are pivotal intermediates in numerous biochemical reactions. libretexts.orggonzaga.eduwikipedia.org

Key interdisciplinary research areas include:

Coordination Chemistry: The sulfur atom can act as a ligand to coordinate with various metal ions. The study of the resulting metal complexes could lead to the discovery of new catalysts with unique reactivity and selectivity.

Biomimetic Catalysis: Thioesters, such as acetyl-CoA, are central to many enzymatic processes. libretexts.orgwikipedia.org The study of this compound as a substrate or inhibitor for enzymes involved in fatty acid metabolism could provide valuable insights into these biological pathways. Furthermore, designing synthetic catalysts that mimic the function of these enzymes is a significant research challenge.

Precursors for Nanomaterials: The controlled decomposition of metal complexes of this compound could be explored as a novel route for the synthesis of metal sulfide (B99878) nanoparticles with interesting optical and electronic properties.

Catalytic Applications: The thioester functionality itself can participate in various catalytic cycles. Investigating the potential of this compound and its derivatives as organocatalysts or as ligands in transition metal catalysis is a promising area for future exploration. The development of biocatalysts for thioester synthesis is also an active area of research. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.